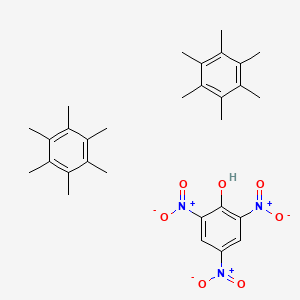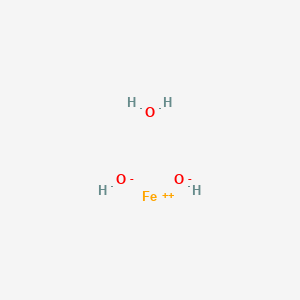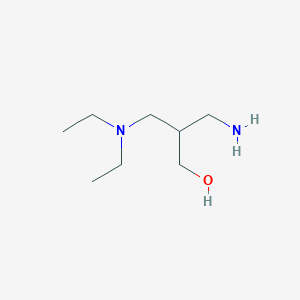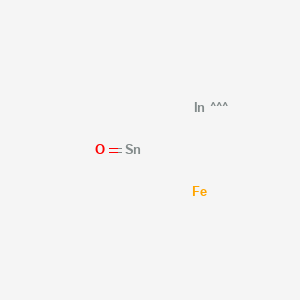![molecular formula C14H24N4 B14245643 3,7,12,18-Tetraazabicyclo[12.3.1]octadeca-1(18),14,16-triene CAS No. 182576-33-6](/img/structure/B14245643.png)
3,7,12,18-Tetraazabicyclo[12.3.1]octadeca-1(18),14,16-triene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,7,12,18-Tetraazabicyclo[12.3.1]octadeca-1(18),14,16-triene is a complex organic compound characterized by its unique bicyclic structure. It contains a total of 42 atoms, including 24 hydrogen atoms, 14 carbon atoms, and 4 nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3,7,12,18-Tetraazabicyclo[12.3.1]octadeca-1(18),14,16-triene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents to modify the compound’s structure.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various organic solvents. Reaction conditions such as temperature, pressure, and pH can significantly influence the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
3,7,12,18-Tetraazabicyclo[12.3.1]octadeca-1(18),14,16-triene has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a drug candidate due to its nitrogen-rich structure.
Industry: It may be used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which 3,7,12,18-Tetraazabicyclo[12.3.1]octadeca-1(18),14,16-triene exerts its effects is not fully understood. its molecular targets and pathways likely involve interactions with biological macromolecules such as proteins and nucleic acids. The nitrogen atoms in the compound may play a crucial role in these interactions, potentially leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3,8,12-Tris(3-fluorobenzyl)-3,8,12,18-tetraazabicyclo[12.3.1]octadeca-1(18),14,16-triene
- 6,9-Dioxa-3,12-diazabicyclo[12.3.1]octadeca-1(18),14,16-triene
Uniqueness
3,7,12,18-Tetraazabicyclo[12.3.1]octadeca-1(18),14,16-triene is unique due to its specific bicyclic structure and the presence of four nitrogen atoms. This structure imparts distinct chemical and physical properties, making it valuable for various research applications. Compared to similar compounds, it may offer different reactivity and interaction profiles, which can be advantageous in specific scientific and industrial contexts.
Properties
CAS No. |
182576-33-6 |
|---|---|
Molecular Formula |
C14H24N4 |
Molecular Weight |
248.37 g/mol |
IUPAC Name |
3,7,12,18-tetrazabicyclo[12.3.1]octadeca-1(17),14(18),15-triene |
InChI |
InChI=1S/C14H24N4/c1-2-8-16-11-13-5-3-6-14(18-13)12-17-10-4-9-15-7-1/h3,5-6,15-17H,1-2,4,7-12H2 |
InChI Key |
VVWBUDKRCATFJA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNCC2=NC(=CC=C2)CNCCCNC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(Furan-2-yl)methylidene]-1,4-dihydro-3H-2-benzopyran-3-one](/img/structure/B14245586.png)


![(2R)-2-[4-(7-chloroquinolin-2-yl)oxyphenoxy]propanoic acid](/img/structure/B14245600.png)

![Methyl 2-{[(tert-butoxycarbonyl)amino]oxy}propanoate](/img/structure/B14245611.png)
![2-(Benzyloxy)-6-[2-(benzyloxy)ethoxy]naphthalene](/img/structure/B14245625.png)
![Benzene, 1,3-dichloro-2-[2-(2-chloro-5-methoxyphenyl)ethyl]-5-methoxy-](/img/structure/B14245627.png)

![Benzenesulfonamide, N-[2-azido-1-(4-methylphenyl)ethyl]-4-methyl-](/img/structure/B14245637.png)
![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 3-(2-hydroxyethyl)-2-(triethylsilyl)-, methyl ester](/img/structure/B14245641.png)



